molecular formula C35H45N7O8S B14256539 L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine CAS No. 205869-47-2

L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine

Cat. No.: B14256539
CAS No.: 205869-47-2
M. Wt: 723.8 g/mol
InChI Key: GNTWZTCEMAMWQW-ZIUUJSQJSA-N
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Description

L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine is a peptide compound composed of five amino acids: proline, tyrosine, tryptophan, methionine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents depending on the desired substitution.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may bind to cell surface receptors, triggering intracellular signaling cascades that influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine and glutamine residues may confer unique reactivity and interactions compared to similar peptides.

Properties

CAS No.

205869-47-2

Molecular Formula

C35H45N7O8S

Molecular Weight

723.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H45N7O8S/c1-51-16-14-26(32(46)40-27(35(49)50)12-13-30(36)44)39-34(48)29(18-21-19-38-24-6-3-2-5-23(21)24)42-33(47)28(17-20-8-10-22(43)11-9-20)41-31(45)25-7-4-15-37-25/h2-3,5-6,8-11,19,25-29,37-38,43H,4,7,12-18H2,1H3,(H2,36,44)(H,39,48)(H,40,46)(H,41,45)(H,42,47)(H,49,50)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

GNTWZTCEMAMWQW-ZIUUJSQJSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4

Origin of Product

United States

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